Phenyl styryl sulfone

Descripción general

Descripción

Phenyl styryl sulfone is a useful research compound. Its molecular formula is C14H12O2S and its molecular weight is 244.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It has been employed as a vinyl sulfone drug in selective kidney disease medium (skdm-2) for bacterial growth .

Mode of Action

It has been observed that the α-amino c(sp3) radical adds to the double bond of phenyl trans-styryl sulfone, yielding another c(sp3) radical that leads to the final vinylation .

Result of Action

It has been used in the selective kidney disease medium (skdm-2) for bacterial growth , suggesting it may have some influence on bacterial cell processes.

Actividad Biológica

Phenyl styryl sulfone is a compound that has garnered attention due to its diverse biological activities, particularly in neuroprotection and cancer treatment. This article synthesizes findings from various studies, detailing its mechanisms of action, efficacy, and potential applications.

This compound is a member of the styryl sulfone family, which has been investigated for its therapeutic properties. Recent research highlights its neuroprotective effects and anticancer activity, making it a compound of interest in pharmacological studies.

2. Neuroprotective Effects

A significant body of research has focused on the neuroprotective properties of this compound derivatives. A study published in Molecules demonstrated that these compounds exhibit multi-target neuroprotective effects by inhibiting neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases like Parkinson's disease (PD) .

- Inhibition of p38 MAPK Pathway : The compound inhibits the phosphorylation of p38 MAPK, a key player in inflammatory responses, thereby protecting dopaminergic neurons from damage .

- Nrf2 Activation : It promotes the nuclear transfer of Nrf2, leading to the upregulation of antioxidant enzymes such as HO-1 and GCLC, which mitigate oxidative damage .

2.2 Efficacy Data

Table 1 summarizes the protective effects observed in vitro:

| Concentration (µM) | Cell Viability (%) | NO Production Inhibition (%) |

|---|---|---|

| 2 | 80 | 27.8 |

| 5 | 65 | 57.1 |

| 10 | 40 | 94.0 |

The data indicates a dose-dependent relationship where higher concentrations lead to increased cell viability and reduced nitric oxide (NO) production, suggesting effective neuroprotection .

3. Anticancer Activity

This compound also exhibits significant anticancer properties. Research indicates that these compounds selectively inhibit tumor cell proliferation while sparing normal cells .

- MAPK Pathway Modulation : The compounds affect the MAPK signaling pathways (ERK and JNK), crucial for cell growth regulation and apoptosis induction .

- Cell Cycle Arrest : Treated tumor cells accumulate in the G2/M phase, leading to apoptosis as they exit this phase .

3.2 Efficacy Data

Table 2 illustrates the effects on tumor cell lines:

| Cell Line | Proliferation Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 70 | 60 |

| LnCaP | 65 | 55 |

| NIH3T3 | Minimal | None |

These results demonstrate that while this compound effectively induces apoptosis in cancer cells, it has a minimal effect on normal cells like NIH3T3 .

4. Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Neuroprotection in Animal Models : In vivo studies showed that administration of this compound significantly reduced neuroinflammatory markers and improved motor functions in PD models .

- Cancer Treatment Trials : Early-phase clinical trials indicated promising results for patients with prostate and breast cancers treated with this compound derivatives, showcasing improved survival rates and reduced tumor sizes .

5. Conclusion

This compound represents a promising compound with significant biological activities, particularly in neuroprotection and cancer therapy. Its ability to modulate key signaling pathways and induce apoptosis in cancer cells while protecting neuronal health positions it as a potential candidate for further therapeutic development.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

NLRP3 Inflammasome Inhibition

One of the most promising applications of phenyl styryl sulfone is its role as an inhibitor of the NLRP3 inflammasome, which is implicated in several inflammatory diseases. Research indicates that derivatives of PSS exhibit potent inhibitory effects on this inflammasome, suggesting potential therapeutic applications for conditions characterized by excessive inflammation. This inhibition is critical as it may help in developing treatments for diseases such as gout, type 2 diabetes, and Alzheimer's disease.

Cancer Therapy

PSS has shown selective cytotoxicity towards tumor cells while sparing normal cells. Studies have demonstrated that compounds within this class can inhibit tumor cell proliferation and induce apoptosis through modulation of key signaling pathways such as MAPK (Mitogen-Activated Protein Kinase) pathways . This selectivity is particularly valuable for cancer therapy as it minimizes damage to healthy tissues during treatment.

Proteomics Research

This compound serves as a crucial building block in proteomics research. It is utilized in the synthesis of affinity tags that facilitate the purification and identification of proteins within biological systems. These tags are essential for studying protein interactions and modifications, which are vital for understanding cellular functions and disease mechanisms.

Organic Synthesis

PSS is also employed in organic synthesis as a versatile building block. Its ability to participate in various chemical reactions makes it valuable for synthesizing more complex molecules. For instance, it can be used in cross-coupling reactions, which are fundamental in creating new carbon-carbon bonds in organic compounds.

Case Studies and Research Findings

Numerous studies have highlighted the applications of this compound:

- Anti-Cancer Properties : A study demonstrated that PSS derivatives selectively induce apoptosis in various tumor cell lines while leaving normal cells unaffected. The mechanism involves cell cycle arrest at the G2/M phase followed by apoptosis induction .

- Inflammation Modulation : Research has shown that PSS can modulate caspase-1 activity within the NLRP3 inflammasome pathway, influencing cellular responses to stress and inflammation.

- Proteomics Applications : PSS has been effectively used to create affinity tags for protein purification, enhancing the study of protein functions and interactions within cells.

Análisis De Reacciones Químicas

Radical Coupling Reactions

Phenyl styryl sulfone participates in radical-mediated coupling processes, particularly in electrochemical reactions with tertiary amines.

Key Findings :

-

Electrochemical oxidation of 1-phenylpyrrolidine generates α-amino radicals that add to this compound’s vinyl group .

-

Ruthenium-catalyzed reactions with alcohols yield elongated sulfones via C–S bond cleavage and reformation .

Substitution Reactions

The sulfone group and styryl double bond enable nucleophilic and electrophilic substitutions.

Example :

-

Reaction with phenylsulfonyl chloride under basic conditions replaces the styryl group with aryl sulfonyl units .

Elimination Reactions

This compound undergoes elimination to form alkenes under specific conditions.

| Reaction Type | Conditions | Products | Stereochemical Outcome |

|---|---|---|---|

| Julia–Kocienski olefination | KHMDS, THF, –78°C to rt | Styrenes | High (E)-selectivity via spirocyclic intermediates . |

Mechanism :

-

Base-induced elimination of sulfinic acid (ArSO₂H) generates styrenes with retention of the styryl geometry .

Oxidation and Reduction

The sulfone group modulates redox reactivity, though it is typically resistant to further oxidation.

Propiedades

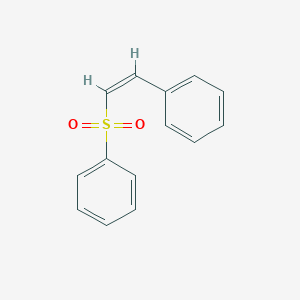

IUPAC Name |

[(E)-2-(benzenesulfonyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMCCXFLTURVLK-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16212-06-9, 5418-11-1 | |

| Record name | (E)-(2-Phenylethenyl)sulphonylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl styryl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl styryl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl trans-Styryl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is phenyl trans-styryl sulfone typically synthesized?

A: One efficient synthesis method is the Heck reaction. Arenediazonium salts react with phenyl vinyl sulfone in the presence of a palladium catalyst to yield phenyl trans-styryl sulfone derivatives. This method offers mild and neutral conditions compared to traditional anionic condensation routes. [] You can find more details on the specific reaction conditions and yields in the research by [Bandyopadhyay et al. (1995)]. []

Q2: What are the advantages of using phenyl trans-styryl sulfone in organic synthesis?

A: Phenyl trans-styryl sulfone is a Michael acceptor, making it a valuable reagent in organic synthesis. For instance, it participates in Michael additions with secondary nitroalkanes. [] This reactivity allows for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules.

Q3: Has phenyl trans-styryl sulfone been explored in photoredox catalysis?

A: Yes, research shows that colloidal cadmium sulfide (CdS) quantum dots (QDs) can photocatalyze a carbon-carbon coupling reaction between 1-phenylpyrrolidine (PhPyr) and phenyl trans-styryl sulfone using visible light. [] This reaction proceeds without a sacrificial oxidant, reductant, or co-catalyst, highlighting the potential of phenyl trans-styryl sulfone in sustainable chemistry.

Q4: How does modifying the structure of phenyl trans-styryl sulfone affect its reactivity?

A: Substitutions on the phenyl rings can significantly influence the reactivity of phenyl trans-styryl sulfone. For example, in cyclopropanation reactions with phenacylsulfonium ylides, the presence and position of substituents on the phenyl rings of both the sulfone and the ylide impact the reaction yield. []

Q5: Are there any studies investigating the mechanism of reactions involving phenyl trans-styryl sulfone?

A: Yes, electrochemical techniques combined with mass spectrometry have been employed to understand reaction mechanisms. For example, [Wang et al. (2022)] [] investigated the electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines using phenyl trans-styryl sulfone. Their research identified short-lived radical intermediates, shedding light on the reaction pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.